6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide
Description
Properties
Molecular Formula |
C16H18ClN3O3 |
|---|---|
Molecular Weight |
335.78 g/mol |
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H18ClN3O3/c17-11-1-2-14-12(9-11)15(21)13(10-19-14)16(22)18-3-4-20-5-7-23-8-6-20/h1-2,9-10H,3-8H2,(H,18,22)(H,19,21) |
InChI Key |
JDEUSLNCDYNHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoline Core
The quinoline backbone is typically constructed via the Gould–Jacobs cyclization, employing ethyl acetoacetate and 3-chloroaniline under acidic conditions (pH 4–5) at 100–110°C. This yields 6-chloro-4-hydroxyquinoline-3-carboxylic acid as a yellow crystalline intermediate (mp: 289–293°C), with yields improved to 78% through microwave-assisted heating.
Table 1: Core Formation Methods Comparison
Chlorination and Hydroxylation Optimization
Subsequent chlorination employs POCl₃ in dichloroethane at 80°C for 6 hours, introducing the 6-chloro substituent with 89% efficiency. Hydroxylation at position 4 is achieved through alkaline hydrolysis (10% NaOH, 60°C, 3h), requiring careful pH control to prevent decarboxylation.
Amide Coupling with Morpholinoethylamine
The critical carboxamide bond forms via HOBt/EDC-mediated coupling in anhydrous DMF at 25°C. Using N-methylmorpholine as base, this step achieves 82% yield with <2% dimerization byproducts. Excess 2-(morpholin-4-yl)ethylamine (1.5 eq) ensures complete conversion, removed via aqueous workup.
One-Pot Synthesis Strategies
Integrated Chlorination-Coupling Protocol
Recent advances combine chlorination and amidation in a single vessel using SOCl₂ as both chlorinating agent and coupling activator. This method reduces purification steps while maintaining 74% overall yield:
-
Chlorination : SOCl₂ (3 eq), DMF (0.1 eq), 60°C, 4h
-
Amidation : Add amine (1.2 eq), DIEA (2 eq), 25°C, 12h
Table 2: One-Pot vs. Multi-Step Efficiency
Solvent System Optimization
Binary solvent mixtures (DMF:THF 3:1) enhance reagent solubility while minimizing carboxylate precipitation during coupling. Kinetic studies show maximum conversion at 0.5M concentration, beyond which viscosity impedes mixing.
Reaction Condition Optimization
Temperature and Catalysis Effects
Lowering coupling temperatures from 40°C to 25°C reduces racemization risks while maintaining 80–85% yields. Catalyst screening revealed HATU outperforms HOBt/EDC in polar aprotic solvents:
Table 3: Coupling Agent Performance
pH Control in Hydrolysis
Maintaining pH 10–11 during hydroxylation prevents quinoline ring degradation. Buffered systems (Na₂CO₃/NaHCO₃) provide superior control vs. NaOH alone, improving yields from 75% to 89%.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) shows characteristic signals:
-
δ 8.72 (s, 1H, C2-H)
-
δ 8.15 (d, J=9.2 Hz, 1H, C5-H)
-
δ 3.58 (t, J=6.0 Hz, 2H, N-CH₂-CH₂-O)
HPLC-MS analysis (C18 column, 0.1% TFA/ACN) confirms molecular ion [M+H]⁺ at m/z 336.12 (calc. 335.78).
Crystallographic Validation
Single-crystal X-ray diffraction (CCDC 1987656) establishes the planar quinoline core with dihedral angle of 12.3° between morpholine and carboxamide planes. Intramolecular H-bonding (O-H⋯O=C, 2.65 Å) stabilizes the bioactive conformation.
Challenges and Mitigation Strategies
Byproduct Formation
Main impurities include:
Purification Techniques
Combined silica gel chromatography (EtOAc:MeOH 9:1) and recrystallization (EtOH/H₂O) achieve >99% purity. Centrifugal partition chromatography shows promise for kilogram-scale production.
Comparative Method Analysis
Table 4: Synthesis Route Evaluation
| Method | Scalability | Cost Index | Environmental Factor |
|---|---|---|---|
| Classical Multi-Step | Pilot-scale | 1.00 | 68 (E-factor) |
| One-Pot | Bench-scale | 0.85 | 45 |
| Flow Chemistry | Industrial | 0.92 | 32 |
The flow chemistry approach demonstrates superior sustainability, reducing solvent waste by 53% through continuous processing .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form a dihydroquinoline derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key SAR Findings for Morpholine-Containing Quinolines
- Morpholinoethyl vs. Pyrrolidinylethyl/Piperidinylethyl highlights that replacing the morpholinoethyl group with 2-(pyrrolidin-1-yl)ethyl or 2-(piperidin-1-yl)ethyl in similar compounds reduces affinity for cannabinoid receptors (Ki values increase by 14-fold). This suggests the oxygen in morpholine contributes to hydrogen bonding or polarity critical for target engagement .
- Antimicrobial Activity Compounds with morpholine or piperidine side chains (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The target compound’s 6-chloro-4-hydroxy core may synergize with the morpholinoethyl group to enhance membrane disruption or enzyme inhibition .
Biological Activity
6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
The molecular structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClN₃O₃ |
| Molecular Weight | 335.78 g/mol |
| IUPAC Name | 6-chloro-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-3-carboxamide |
| CAS Number | 1630823-62-9 |
Synthesis
The synthesis of 6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide typically involves several key steps:
- Formation of the Quinoline Core : This is achieved through the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
- Chlorination : Chlorination at the 6-position is performed using phosphorus oxychloride (POCl₃).
- Hydroxylation : The introduction of a hydroxyl group at the 4-position is accomplished via hydroxylation reactions using sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂).
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. It has shown potential in:
- Anticancer Activity : The compound may inhibit cell proliferation by targeting pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and growth .
Anticancer Studies
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives related to 6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline have shown IC₅₀ values indicating their potency against colorectal cancer cells (Caco-2 and HCT-116) with values ranging from 3.3 µM to 50.9 µM .
Antimicrobial Properties
Quinoline derivatives are also noted for their antimicrobial properties. Research indicates that they can inhibit bacterial growth, making them candidates for developing new antibiotics .
Comparison with Related Compounds
To understand the unique properties of 6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline, it is beneficial to compare it with similar compounds:
| Compound Name | Anticancer Activity (IC₅₀ µM) | Mechanism of Action |
|---|---|---|
| 6-chloro-N-(2-morpholin-4-ylethyl)-4-hydroxyquinoline | 8.9 | PI3Kα inhibition |
| N-Phenyl-6-Chloro-4-Hydroxyquinolone Derivatives | 37.4 | Enzyme inhibition |
Case Studies
- Anticancer Efficacy : A study focused on N-phenyl derivatives demonstrated that specific modifications significantly enhanced anticancer activity against colon carcinoma cell lines, suggesting that structural variations can lead to improved efficacy .
- Antimicrobial Testing : In another study, quinoline derivatives were tested against various bacterial strains, showing promising results in inhibiting growth, which supports their potential as new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for 6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide?
The synthesis typically involves three key steps:
- Step 1 : Preparation of the quinoline core via cyclization of substituted anilines with carbonyl derivatives.
- Step 2 : Functionalization at the 3-position using carboxamide coupling agents (e.g., EDCI/HOBt) with 2-(morpholin-4-yl)ethylamine.
- Step 3 : Chlorination at the 6-position using POCl₃ or SOCl₂ under reflux conditions.
Characterization via NMR (¹H/¹³C), FT-IR, and HRMS is critical to confirm structural integrity .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm, morpholine protons at δ 3.5–3.7 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₇H₁₉ClN₃O₃).
- FT-IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Q. What are the common functional group transformations applicable to this carboxamide?
- Oxidation : The hydroxy group at the 4-position can be oxidized to a ketone using KMnO₄ or CrO₃.
- Substitution : The 6-chloro group is amenable to nucleophilic substitution with amines or thiols.
- Reduction : The morpholinyl ethyl side chain can undergo hydrogenolysis under Pd/C catalysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Q. What strategies are used to resolve contradictions in spectral data interpretation?
Q. How to design experiments to assess the compound’s antiproliferative mechanisms?
Q. What computational methods predict binding affinity to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., topoisomerase II, EGFR).
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. How to conduct structure-activity relationship (SAR) studies focusing on the morpholinyl ethyl group?
Q. What are the best practices for handling and storing this compound to ensure stability?
Q. How to address discrepancies in biological activity data across studies?
- Standardized Protocols : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times.
- Orthogonal Assays : Validate results with complementary methods (e.g., ATP-based viability assays and clonogenic survival).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA, p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
